molecular formula C13H10F2O B1430863 (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol CAS No. 1416439-94-5

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol

Cat. No. B1430863
M. Wt: 220.21 g/mol
InChI Key: KYNAJAPXJUWEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol, also known as DFBPM, is an organic compound with a wide variety of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique structure and properties, and has been used in a wide range of studies, including biochemical and physiological effects, synthesis methods, and mechanism of action.

Scientific Research Applications

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has been used in a number of scientific research applications, including drug discovery, drug delivery, and drug metabolism. It has been used as a model compound for studying the mechanism of action of drugs, and as a tool for understanding the structure-activity relationships of drugs. It has also been used to study the metabolism of drugs, and to develop new drug delivery systems.

Mechanism Of Action

The mechanism of action of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is not well-understood, but it is believed to interact with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in the activity of other proteins and enzymes in the body.

Biochemical And Physiological Effects

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the activity of other proteins and enzymes in the body. It has also been shown to interact with lipids, resulting in changes in the structure and function of cell membranes. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol has several advantages for use in laboratory experiments, including its low cost, wide availability, and ease of synthesis. Additionally, its unique structure and properties make it a versatile compound for a variety of research applications. However, there are some limitations to using (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol in laboratory experiments, such as its low solubility in water and its potential for toxicity.

Future Directions

The potential applications of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol are far-reaching, and there are a number of future directions for research. These include further exploration of its biochemical and physiological effects, development of new drug delivery systems, and development of new synthesis methods. Additionally, further research into its mechanism of action and structure-activity relationships could lead to new drug discovery and drug metabolism strategies. Finally, further research into its solubility and toxicity could lead to improved safety protocols for laboratory experiments.

properties

IUPAC Name

[2-(3,4-difluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNAJAPXJUWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262424
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol

CAS RN

1416439-94-5
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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